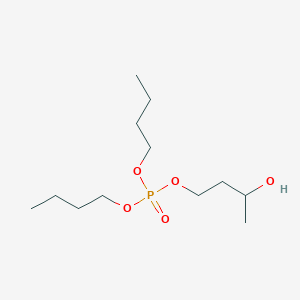

Dibutyl 3-hydroxybutyl phosphate

Descripción

Dibutyl 3-hydroxybutyl phosphate (C${11}$H${25}$O$_5$P) is an oxygenated derivative of tributyl phosphate (TBP), formed during the radiolysis of TBP in organic solvents . It belongs to a family of hydroxy TBP derivatives, where one butyl chain of TBP undergoes stepwise oxidation, leading to the introduction of a hydroxyl group at the third carbon of the butyl chain. This structural modification imparts unique reactivity, enabling participation in esterification and etherification reactions . Its formation is documented in studies on nuclear fuel reprocessing, where TBP degradation under ionizing radiation generates a spectrum of oxygenated byproducts .

Propiedades

IUPAC Name |

dibutyl 3-hydroxybutyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O5P/c1-4-6-9-15-18(14,16-10-7-5-2)17-11-8-12(3)13/h12-13H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBNHONKIDIOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901008696 | |

| Record name | Dibutyl 3-hydroxybutyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89197-69-3 | |

| Record name | 4-Dibutoxyphosphoryloxybutan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089197693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl 3-hydroxybutyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Enzymatic Pathways

Dibutyl 3-hydroxybutyl phosphate is formed through the ω-1 oxidation of tributyl phosphate (TBP) in biological systems. This process is mediated by cytochrome P450 enzymes present in hepatic microsomes, which catalyze the hydroxylation of one of TBP’s butyl chains at the third carbon position. The reaction requires nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor to facilitate electron transfer during oxidation.

Experimental Procedure

In laboratory settings, this method involves incubating TBP with liver microsomes isolated from model organisms such as goldfish or rats. A typical protocol includes:

-

Microsome Preparation : Liver tissue is homogenized and centrifuged to isolate microsomal fractions.

-

Incubation Conditions : TBP (1–10 mM) is added to a reaction mixture containing microsomes, NADPH (1 mM), and a phosphate buffer (pH 7.4). The mixture is incubated at 37°C for 1–4 hours.

-

Termination and Extraction : Reactions are halted by adding ice-cold acetonitrile. The supernatant is extracted using organic solvents (e.g., ethyl acetate), and the product is purified via liquid chromatography.

Optimization and Yield

Key parameters influencing yield include:

-

NADPH Concentration : Suboptimal levels reduce enzymatic activity, while excess amounts may cause nonspecific oxidation.

-

Incubation Time : Prolonged incubation (>4 hours) risks metabolite degradation.

-

Species Variability : Goldfish microsomes exhibit higher oxidative capacity compared to mammalian systems, yielding ~15–20% conversion efficiency.

Radiolytic Degradation of Tributyl Phosphate

Principles of Radiolysis

Radiolysis involves the decomposition of TBP under ionizing radiation (e.g., gamma rays or electron beams). This method generates reactive intermediates, including hydroxyl radicals (·OH), which abstract hydrogen atoms from TBP’s alkyl chains, leading to the formation of this compound.

Procedure and Conditions

Product Characterization

Post-irradiation, the mixture is analyzed using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR). This compound is identified by its characteristic molecular ion peak (m/z 282.3) and distinct phosphate ester signals in the P NMR spectrum.

Chemical Synthesis Approaches

Phosphorylation of 3-Hydroxybutanol

While direct synthetic routes are less documented, analogous methods for dibutyl phosphate synthesis suggest potential pathways:

Challenges and Limitations

-

Steric Hindrance : The hydroxybutyl group’s bulkiness reduces reaction efficiency.

-

Side Reactions : Competing esterification or oxidation may occur, necessitating stringent temperature control (0–10°C).

Comparative Analysis of Preparation Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Metabolic Synthesis | 15–20% | Biologically relevant, scalable | Requires specialized equipment (microsomes) |

| Radiolysis | 10–30% | No enzymes needed, rapid | High energy input, radiation hazards |

| Chemical Synthesis | <10% | Direct control over reaction conditions | Low yield, complex purification |

Purification and Characterization Techniques

Liquid-Liquid Extraction

Crude products are washed with alkaline (NaOH) and acidic (HSO) solutions to remove unreacted TBP and by-products. The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Chromatographic Methods

Spectroscopic Confirmation

-

H NMR : δ 0.90–1.70 (m, butyl protons), δ 3.60–4.20 (m, hydroxybutyl protons).

Industrial and Environmental Considerations

Waste Management

The patent CN102351896B emphasizes closed-loop systems for by-product recovery, such as reclaiming HCl gas and recycling unreacted butanol. These principles can be adapted to minimize waste in large-scale TBPOH production.

Scalability Challenges

Metabolic and radiolytic methods face hurdles in industrial scaling due to energy and biological material requirements. Chemical synthesis, while simpler, demands optimization to improve yields.

Análisis De Reacciones Químicas

Tipos de Reacciones: El Fosfato de Dibutil-3-Hidroxibutil experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio u óxido de cromo (VI).

Reducción: La reducción se puede lograr utilizando agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como iones hidróxido o aminas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido fosfórico, mientras que la reducción podría producir compuestos organofosforados más simples.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

DBHBP has the molecular formula and a molecular weight of 282.3 g/mol. It is characterized by its high purity, typically exceeding 95% in research settings. The compound exists primarily in solution form, often in methanol, and exhibits biological activity related to its role as a metabolite of TBP.

Biochemical Research Applications

DBHBP is utilized in various biochemical research contexts, including:

- Metabolic Studies : As a metabolite of TBP, DBHBP plays a role in studies examining phosphoric acid metabolism and enzyme interactions. Its effects on cellular processes are under investigation, particularly concerning phospholipid membrane interactions .

- Reference Compound : DBHBP is employed as a reference compound in biochemical assays, helping to elucidate the metabolic pathways involving organophosphates.

- Interaction Studies : Research focuses on DBHBP's interactions with enzymes and cellular components, providing insights into its biological activities and potential therapeutic applications.

Toxicological Evaluations

Toxicological assessments have highlighted several important findings regarding DBHBP:

- Metabolism and Excretion : Studies indicate that DBHBP is formed during the metabolism of TBP, with significant urinary metabolites identified. For instance, dibutyl phosphate is a major urinary metabolite following TBP exposure .

- Acute Toxicity : DBHBP is classified as having acute toxicity (Category 4), with median lethal doses (LD50) ranging from 1164 to 3350 mg/kg in rats. This classification underscores the need for careful handling and usage in research settings .

- Chronic Exposure Effects : Long-term studies on TBP have shown dose-dependent changes in urinary bladder epithelium and other histopathological findings. These studies provide context for understanding the potential impacts of DBHBP as a metabolite of TBP .

Environmental Applications

DBHBP's role extends into environmental science, particularly concerning:

- Biodegradation Studies : Research has been conducted on the degradation of organophosphate flame retardants by white-rot fungi, where DBHBP was identified as one of the metabolites. This highlights its potential significance in bioremediation efforts .

- Ecotoxicology : The environmental fate of TBP and its metabolites, including DBHBP, is crucial for assessing ecological risks associated with their industrial use. Understanding their degradation pathways can inform safety regulations and environmental protection measures .

Mecanismo De Acción

El mecanismo de acción del Fosfato de Dibutil-3-Hidroxibutil involucra su interacción con varios objetivos moleculares y vías. Se sabe que afecta el metabolismo de los compuestos organofosforados y puede influir en las actividades enzimáticas en los sistemas biológicos. Los efectos del compuesto se median a través de su interacción con enzimas y receptores específicos, lo que lleva a cambios en los procesos celulares .

Compuestos Similares:

Fosfato de Tributilo: El precursor del Fosfato de Dibutil-3-Hidroxibutil, utilizado en aplicaciones industriales similares.

Fosfato de Dibutilo: Otro metabolito del fosfato de tributilo con propiedades comparables.

Ésteres del ácido fosfórico: Una clase más amplia de compuestos con estructuras químicas y reactividad similares.

Singularidad: El Fosfato de Dibutil-3-Hidroxibutil es único debido a su origen metabólico específico y sus distintas propiedades químicas. Su capacidad para experimentar diversas reacciones químicas y su amplia gama de aplicaciones en diferentes campos lo convierten en un compuesto valioso para la investigación y el uso industrial .

Comparación Con Compuestos Similares

Oxygenated TBP Derivatives

Dibutyl 3-hydroxybutyl phosphate is part of a broader class of oxygenated TBP derivatives, including:

- Hydroxy TBP derivatives : Primary and secondary alcohols (e.g., 1-hydroxybutyl and 2-hydroxybutyl TBP).

- Keto TBP derivatives : Oxidized to ketones (e.g., 3-ketobutyl TBP).

- Carboxylic acid TBP derivatives : Further oxidation products (e.g., butyric acid TBP).

Key Differences :

- Reactivity : The hydroxyl group in this compound facilitates esterification, while keto derivatives are more prone to condensation reactions. Carboxylic acid derivatives exhibit acidic properties, enabling salt formation .

- Stability : Hydroxy derivatives are less stable under prolonged radiation compared to covalent TBP dimers linked by ether bonds .

Dibutyl Phosphate (C$8$H${19}$O$_4$P)

Dibutyl phosphate lacks the hydroxybutyl substituent, making it structurally simpler.

- Applications: Used as a calibration standard in chromatography due to its structural similarity to organo(fluoro)phosphates .

- Biological Impact : Acts as a metabolite of tri-n-butyl phosphate, associated with endocrine disruption in humans (e.g., altered cortisol and testosterone levels) .

- Key Contrast : The absence of the hydroxyl group reduces its capacity for hydrogen bonding, leading to differences in solubility and environmental persistence compared to this compound .

Dibutyl Phenyl Phosphate (C${14}$H${23}$O$_4$P)

This compound replaces the hydroxybutyl group with a phenyl moiety.

- Reactivity : The phenyl group acts as a poor leaving group, resulting in hydrolysis rates ~10$^6$ times slower than dibutyl 4-nitrophenyl phosphate (which has a strong electron-withdrawing nitro group) .

- Applications : Used as a flame retardant and plasticizer, though its environmental persistence raises toxicity concerns .

Dibutyl 2-Hydroxyethyl Phosphate (C${10}$H${23}$O$_5$P)

A structural isomer with a hydroxyl group on the ethyl chain rather than the butyl chain.

Monoacidic Alkyl Butyl Phosphates

These compounds, such as monobutyl butyl phosphate, have only one butyl group attached to the phosphate.

- Acidity : The presence of a free hydroxyl or acidic proton increases acidity, influencing their behavior in aqueous environments .

Functional and Application-Based Comparisons

Environmental and Toxicological Profiles

- This compound: Limited toxicity data, but its hydroxyl group may enhance biodegradability compared to fully alkylated phosphates.

- Dibutyl phosphate : Linked to metabolic dysregulation (e.g., elevated blood glucose) in epidemiological studies .

Actividad Biológica

Dibutyl 3-hydroxybutyl phosphate (DBHP) is an organophosphate compound with diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its structure, which includes a phosphate group linked to two butyl chains and a hydroxyl group. Its chemical formula is , and it is classified under organophosphates. The compound has been studied for its potential applications in various fields, including agriculture and medicine.

Antimicrobial Properties

DBHP has demonstrated antimicrobial activity against a range of pathogens. A study highlighted that DBHP derived from Streptomyces sp. exhibited significant inhibitory effects against human GSK-3β (glycogen synthase kinase 3 beta) and Plasmodium falciparum, the malaria parasite. The compound's mode of action involves molecular docking studies showing a higher binding affinity to the substrate-binding site of GSK-3β, suggesting a potential therapeutic role in malaria treatment .

Enzyme Inhibition

The enzyme inhibition studies revealed that DBHP acts as a mixed inhibitor of GSK-3β with an IC50 value of 2.0 µM. This indicates that DBHP can effectively inhibit the enzyme's activity, which is crucial in various cellular processes, including glycogen metabolism and cell signaling pathways. The mixed inhibition was characterized by changes in both and values during enzymatic assays, confirming its potential as a therapeutic agent .

Toxicity Studies

Toxicological evaluations have shown that DBHP has low acute toxicity levels in aquatic organisms, with no observed effects on fish, Daphnia, and algae at concentrations above 0.37 mg/L . Long-term exposure studies indicated that while high doses can lead to liver and urinary bladder changes in rodents, the compound does not exhibit genotoxic properties. This suggests that the observed effects are likely due to cytotoxicity rather than direct genetic damage .

Study on Hepatotoxicity

In a two-generation reproductive toxicity study involving Sprague-Dawley rats, DBHP was administered at varying concentrations (200 to 3,000 ppm). Results indicated no significant reproductive organ histopathology or effects on pre- or post-natal mortality at any dose level. However, higher concentrations resulted in increased liver weights and other mild changes in blood chemistry parameters .

Neurotoxicity Assessment

Neurotoxic potential was assessed through various studies; however, results were inconsistent. While some studies indicated cholinesterase inhibition at high doses, others found no neurological or behavioral changes associated with DBHP exposure . This discrepancy highlights the need for further investigation into the neurotoxic effects of DBHP.

Summary of Biological Activity Findings

| Activity | Details |

|---|---|

| Antimicrobial | Inhibitory activity against Plasmodium falciparum and human GSK-3β |

| Enzyme Inhibition | Mixed inhibition of GSK-3β with IC50 = 2.0 µM |

| Aquatic Toxicity | NOEC for aquatic organisms at 0.37 mg/L |

| Hepatotoxicity | Increased liver weight observed; no significant histopathological changes |

| Neurotoxicity | Inconsistent results; some studies report cholinesterase inhibition |

Q & A

Q. What are the key challenges in quantifying Dibutyl 3-Hydroxybutyl Phosphate and its metabolites in biological or environmental samples?

Coelution during chromatographic analysis is a major challenge, as Dibutyl Phosphate (DBUP) and Di-isobutyl Phosphate (DIBP) cannot be reliably separated using standard methods. This necessitates advanced analytical techniques such as ion-pair chromatography with tetrahexylammonium bromide as the ion-pairing agent or capillary electrophoresis with conductivity detection. Calibration standards must span a wide concentration range (0.24–10.8 mg/mL) to account for solubility limitations in aqueous matrices .

Q. How can researchers synthesize this compound derivatives with high purity?

Synthesis typically involves transesterification or phosphorylation reactions. For example, tributyl phosphate derivatives can be functionalized via mixed-function oxidase-mediated oxidation of butyl groups. Reaction conditions (e.g., temperature, pH, and solvent polarity) must be tightly controlled to minimize side products like dibutyl hydrogen phosphate (DBP) or monobutyl phosphate (MBP). Post-synthesis purification via column chromatography or recrystallization is critical .

Q. What experimental protocols ensure stability during storage and handling of this compound?

Store the compound in inert, amber glass containers under nitrogen to prevent oxidation. Avoid contact with strong oxidizers, metals (e.g., alkali metals), or high temperatures (>100°C) to prevent decomposition into toxic POx fumes. Stability testing should include periodic analysis via nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) to detect degradation products .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ across species, and what analytical methods are suitable for tracking its metabolites?

In mammals, hepatic metabolism via glutathione-S-transferase-mediated transalkylation produces sulfur-containing metabolites like (3-hydroxybutyl)mercapturic acid. In contrast, microbial degradation in environmental systems yields simpler phosphate esters. Advanced techniques such as atmospheric pressure chemical ionization mass spectrometry (APCI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are recommended for identifying low-abundance metabolites in complex matrices .

Q. What experimental designs address contradictions in reported biodegradation rates of this compound?

Discrepancies arise from varying test conditions (e.g., aerobic vs. anaerobic, microbial consortia). To resolve this, use standardized OECD 301/302 biodegradation protocols with defined inocula. Monitor degradation intermediates (e.g., MBP, DBP) via ion-pair chromatography and validate results using isotachophoresis. Environmental half-life estimates should account for pH-dependent hydrolysis rates and photolytic degradation .

Q. How can researchers model the environmental fate of this compound in aquatic systems?

Develop partitioning coefficients (log Kow, log Koc) using shake-flask experiments with octanol-water or soil-water systems. Solubility data (e.g., 18 g/L in water at 20°C) and sorption isotherms should inform fugacity models. Incorporate degradation pathways (hydrolysis, microbial) and validate predictions with field data from contaminated sites .

Q. What methodologies are effective for resolving conflicting toxicity data in cellular and animal models?

Conflicting results often stem from differences in exposure routes (oral vs. dermal) or metabolic activation. Use in vitro assays (e.g., HepG2 cells for hepatic metabolism) alongside in vivo studies with isotope-labeled compounds (e.g., [<sup>14</sup>C]-tributyl phosphate). Mechanistic studies should focus on glutathione depletion and oxidative stress biomarkers (e.g., malondialdehyde) to clarify toxicity pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.